molecular formula C11H20N2O2 B5880448 N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide

N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide

Cat. No. B5880448
M. Wt: 212.29 g/mol
InChI Key: HGKKGKRBIDRNMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide, also known as DDAO, is a fluorescent dye that is widely used in scientific research. It is a small molecule that has the ability to emit light when exposed to certain wavelengths of light. DDAO has many applications in the field of biochemistry, including protein labeling, enzyme assays, and live cell imaging. In

Scientific Research Applications

N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide has a wide range of applications in scientific research. One of the most common uses of N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide is as a fluorescent dye for protein labeling. N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide can be conjugated to proteins using a variety of chemical methods, including amine-reactive and thiol-reactive coupling. Once labeled, the protein can be visualized using fluorescence microscopy, allowing researchers to study the localization and dynamics of the protein in live cells.
N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide is also used in enzyme assays to measure the activity of enzymes. In this application, N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide is used as a substrate for the enzyme of interest. When the enzyme catalyzes the reaction, N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide is cleaved and emits light, allowing researchers to measure the activity of the enzyme.
In addition to protein labeling and enzyme assays, N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide is also used in live cell imaging. Because N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide is fluorescent, it can be used to visualize cells and tissues in real-time. This is particularly useful for studying cellular processes such as mitosis and apoptosis.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide is based on its ability to emit light when exposed to certain wavelengths of light. N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide absorbs light at 448 nm and emits light at 556 nm. The emission spectrum of N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide is relatively narrow, which makes it a useful tool for fluorescence microscopy and other applications that require high signal-to-noise ratios.
Biochemical and Physiological Effects
N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide is a small molecule that is generally considered to be non-toxic. It has been used extensively in cell culture and animal studies without any reported adverse effects. However, it is important to note that the toxicity of N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide may vary depending on the specific application and concentration used.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide is its high fluorescence quantum yield, which means that it emits a high amount of light for each photon absorbed. This makes it a useful tool for applications that require high sensitivity and low background fluorescence.
One limitation of N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide is that it is not suitable for all applications. For example, it may not be suitable for use in vivo due to its relatively short half-life and potential toxicity. Additionally, N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide may not be suitable for use in certain types of samples, such as tissues with high autofluorescence.

Future Directions

There are many potential future directions for research involving N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide. One area of interest is the development of new methods for protein labeling using N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide. This could involve the development of new chemical methods for conjugating N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide to proteins, or the development of new types of N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide derivatives with improved properties.
Another area of interest is the development of new applications for N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide in live cell imaging. This could involve the development of new imaging modalities that take advantage of the unique properties of N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide, or the development of new types of N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide-based probes for specific cellular processes.
Overall, N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide is a versatile tool that has many applications in scientific research. Its unique properties make it a valuable tool for studying a wide range of biological processes, and it is likely to continue to be an important tool for many years to come.

Synthesis Methods

N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide is synthesized by reacting cyclohexanecarboxylic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a catalyst. The resulting intermediate is then reacted with 2-oxoethyl isocyanate to form the final product. The synthesis method of N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide is well-established and has been described in detail in several publications.

properties

IUPAC Name

N-[2-(dimethylamino)-2-oxoethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-13(2)10(14)8-12-11(15)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKKGKRBIDRNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CNC(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6909396

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